molecular formula C8H10BrN B6205739 2-bromo-3,4-dimethylaniline CAS No. 1799434-68-6

2-bromo-3,4-dimethylaniline

Cat. No. B6205739
CAS RN: 1799434-68-6
M. Wt: 200.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-3,4-dimethylaniline is a derivative of aniline and is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . It is an important precursor to dyes .


Synthesis Analysis

The synthesis of 2-bromo-3,4-dimethylaniline involves several steps. The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The reaction of 2,4-dimethylaniline with N-bromosuccinimide affords the ortho-brominated derivative 2-bromo-4,6-dimethylaniline .


Molecular Structure Analysis

The molecular formula of 2-bromo-3,4-dimethylaniline is C8H10BrN . The molecular weight is 200.08 .


Chemical Reactions Analysis

In a chemical reaction, 2-bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .


Physical And Chemical Properties Analysis

The density of 2-bromo-3,4-dimethylaniline is predicted to be 1.424±0.06 g/cm3, and its boiling point is predicted to be 267.6±35.0 °C .

Safety and Hazards

2-bromo-3,4-dimethylaniline can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-3,4-dimethylaniline can be achieved through a multi-step process involving the bromination of 3,4-dimethylaniline.", "Starting Materials": [ "3,4-dimethylaniline", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethylaniline in acetic acid and cool the solution to 0°C.", "Step 2: Slowly add bromine to the solution while stirring vigorously. The reaction mixture will turn yellow as the bromine is added.", "Step 3: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.", "Step 4: Add sodium hydroxide to the reaction mixture to neutralize the excess acid.", "Step 5: Extract the product with ether and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of water and hydrogen peroxide.", "Step 8: Heat the solution to 80°C and stir for 2 hours.", "Step 9: Cool the solution and extract the product with ether.", "Step 10: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 11: Evaporate the solvent to obtain the pure product, 2-bromo-3,4-dimethylaniline." ] }

CAS RN

1799434-68-6

Molecular Formula

C8H10BrN

Molecular Weight

200.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.